molecular formula C22H37NO2 B104404 Paravallarinol CAS No. 17083-11-3

Paravallarinol

Cat. No.: B104404
CAS No.: 17083-11-3
M. Wt: 347.5 g/mol
InChI Key: JASSGIGGJMGBFO-QLPKIABKSA-N
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Description

Paravallarinol is a chemical compound with the molecular formula C22H37NO2 and a molecular weight of 347.53 g/mol It is known for its unique structure, which includes a pregn-5-ene-18,20-diol backbone with a methylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paravallarinol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate steroidal precursors.

    Reaction Conditions: The key steps involve the introduction of the methylamino group at the 3-position and the formation of the diol at the 18,20-positions. These reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Paravallarinol undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine or bromine) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Paravallarinol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Paravallarinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors and modulating gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Paravallarinol can be compared with other similar steroidal compounds, such as:

    Pregnenolone: A precursor to various steroid hormones.

    Dehydroepiandrosterone (DHEA): A steroid hormone involved in the synthesis of androgens and estrogens.

    Testosterone: A primary male sex hormone and anabolic steroid.

Uniqueness: this compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S)-1-[(3S,8R,9S,10R,13R,14S,17S)-13-(hydroxymethyl)-10-methyl-3-(methylamino)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-14(25)18-6-7-20-17-5-4-15-12-16(23-3)8-10-21(15,2)19(17)9-11-22(18,20)13-24/h4,14,16-20,23-25H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASSGIGGJMGBFO-QLPKIABKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937839
Record name 3-(Methylamino)pregn-5-ene-18,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-11-3
Record name Paravallarinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)pregn-5-ene-18,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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